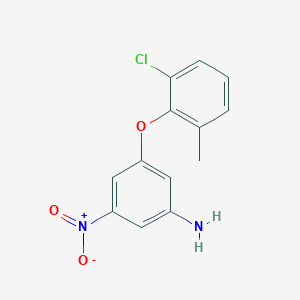

3-(2-Chloro-6-methylphenoxy)-5-nitroaniline

Beschreibung

3-(2-Chloro-6-methylphenoxy)-5-nitroaniline is a substituted aromatic amine characterized by a phenoxy group bearing chloro and methyl substituents at the 2- and 6-positions, respectively, and a nitro group at the 5-position of the aniline ring. This compound is structurally notable for its electron-withdrawing nitro and chloro groups, which influence its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

3-(2-chloro-6-methylphenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-3-2-4-12(14)13(8)19-11-6-9(15)5-10(7-11)16(17)18/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYAHUYCGPXYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloro-6-methylphenol to produce 2-chloro-6-methyl-4-nitrophenol. This intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-6-methylphenoxy)-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl groups or alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Conversion to 3-(2-Chloro-6-methylphenoxy)-5-aminoaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

-

Drug Development :

- This compound serves as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors and anti-cancer agents. For instance, it has been referenced as a precursor in the synthesis of dasatinib, a drug used to treat certain types of leukemia .

- Case Study : A study demonstrated the efficacy of compounds derived from 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline in inhibiting cancer cell proliferation, showcasing its potential in oncology .

- Antimicrobial Agents :

Applications in Agrochemicals

-

Pesticides :

- 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline is utilized in formulating pesticides due to its effectiveness against pests like the oriental armyworm (Mythimnaseparata). Its derivatives have been tested for their insecticidal activity, showing comparable efficacy to established pesticides .

- Data Table : Efficacy of Pesticide Formulations

Applications in Dyes and Pigments

The compound is also valuable in the dye industry. Its nitro group allows for the formation of azo dyes, which are widely used due to their vibrant colors and stability. The synthesis of azo compounds from this intermediate is a well-documented process that enhances the color properties of textiles and other materials .

Environmental Impact and Safety

While exploring its applications, it is crucial to consider the environmental impact and safety profile of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline. Studies indicate that while certain derivatives exhibit low toxicity levels, comprehensive toxicological assessments are necessary before widespread application in consumer products or agricultural settings .

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

- 2-Chloro-4-nitroaniline and 2-Methyl-6-nitroaniline Salts : These salts exhibit distinct rotational energy barriers for their nitro groups. Theoretical calculations reveal energy barriers of 4.6 kcal mol⁻¹ (2-chloro-4-nitroaniline) and 11.6 kcal mol⁻¹ (2-methyl-6-nitroaniline), attributed to steric and electronic differences. The chloro substituent in the former reduces steric hindrance compared to the methyl group in the latter .

- 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline (CAS: 861440-00-8): This isomer differs in the position of the chloro and methyl groups on the phenoxy ring. With a molecular weight of 282.66 g/mol and purity of 95%, its solubility and reactivity may vary due to altered steric interactions and electron distribution .

Piperidine-Substituted Analogues

- 2-(4-Methylpiperidin-1-yl)-5-nitroaniline (CAS: 188604-99-1): Replacing the phenoxy group with a piperidine ring increases nitrogen content (C₁₂H₁₇N₃O₂, MW: 235.28 g/mol).

Positional Isomers and Derivatives

- 2-Chloro-5-methyl-4-nitroaniline (CAS: 70902-72-6) : With a nitro group at the 4-position (vs. 5-position in the target compound), this isomer exhibits a molecular formula of C₇H₇ClN₂O₂ (MW: 186.60 g/mol). The positional shift likely reduces conjugation efficiency, affecting stability and reactivity .

Table 1: Key Properties of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline and Analogues

Pharmacological Potential

- HBK Series (e.g., HBK15): Piperazine derivatives with chloro-methylphenoxy groups (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) exhibit tailored pharmacological activities. Modifying the phenoxy or piperazine moieties alters receptor binding and bioavailability . The target compound’s nitro group may confer stability or modulate electron density for similar applications.

Biologische Aktivität

3-(2-Chloro-6-methylphenoxy)-5-nitroaniline is a chemical compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline features a chloro-substituted phenyl ring, a nitro group, and an aniline moiety, which contribute to its biological activity. The molecular formula is CHClNO with a molecular weight of approximately 280.69 g/mol.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline. It has been shown to exhibit moderate to potent activity against various pathogenic bacteria and fungi.

- Bacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects, particularly against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

- Fungal Activity : In antifungal assays, the compound showed effectiveness against Candida species, indicating its potential as an antifungal agent .

The biological activity of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline can be attributed to its ability to interact with specific molecular targets within microbial cells. The nitro group undergoes bioreduction to form reactive intermediates that can disrupt cellular functions. Additionally, the chloro and phenoxy groups may enhance the compound's ability to penetrate cell membranes, facilitating its antimicrobial effects .

Case Studies

- Antimicrobial Screening : A study evaluated various derivatives of nitroanilines, including 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline, for their antimicrobial properties. The results indicated that the compound exhibited superior activity compared to other tested derivatives, particularly against clinical strains of bacteria .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline with target proteins such as DNA gyrase and MurD. These studies revealed that the compound forms stable interactions within the active sites of these enzymes, which are critical for bacterial survival and replication .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for preparing 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline, and what analytical techniques are essential for confirming its structure?

Methodological Answer: The synthesis of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline typically involves a multi-step nucleophilic aromatic substitution (NAS) reaction. A plausible route includes:

Nitration : Introduce a nitro group to 3-aminoanisole under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Chlorination and Methylation : React the intermediate with 2-chloro-6-methylphenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (DMF or DMSO) to form the phenoxy linkage.

Q. Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and nitro group placement .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase chromatography.

Q. How can researchers optimize reaction conditions to improve the yield of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline during synthesis?

Methodological Answer: Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation.

- Catalyst Use : Add KI to facilitate NAS via intermediate iodide formation.

- Workup Procedures : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline, and how do these properties influence its reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group lowers HOMO energy, making the compound electron-deficient and reactive toward nucleophiles .

- Molecular Dynamics (MD) Simulations : Model solvation effects in DMF or aqueous environments to assess stability.

- QSPR Models : Correlate substituent effects (e.g., chloro, methyl) with Hammett constants (σ) to predict reaction rates in further derivatization .

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline derivatives?

Methodological Answer:

Q. How do contradictory spectral data (e.g., NMR vs. XRD) for 3-(2-Chloro-6-methylphenoxy)-5-nitroaniline derivatives arise, and how can they be resolved?

Methodological Answer:

- Source of Contradictions :

- Dynamic effects in solution (e.g., rotational barriers in the phenoxy group) may cause NMR splitting not observed in static XRD structures.

- Crystal packing forces in XRD may distort bond angles compared to solution-state geometries.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.